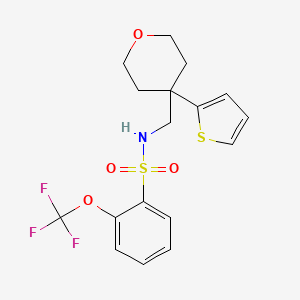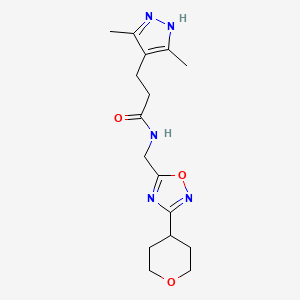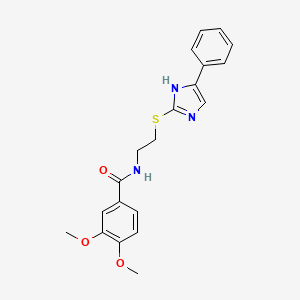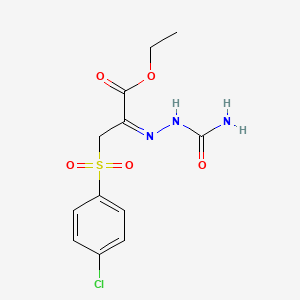
ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a carbamoylhydrazinylidene group, a chlorophenyl group, and a sulfonylpropanoate moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the carbamoylhydrazinylidene group: This can be achieved by reacting hydrazine with an appropriate carbamate derivative under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.
Formation of the sulfonylpropanoate moiety: This can be accomplished by reacting the intermediate compound with a sulfonylating agent, such as sulfonyl chloride, followed by esterification with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as the development of new drugs or pharmaceuticals.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate can be compared with similar compounds, such as:
Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-phenylpropanoate: Lacks the sulfonyl and chlorophenyl groups, resulting in different chemical properties and reactivity.
Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-methylphenyl)sulfonylpropanoate: Contains a methyl group instead of a chlorine atom, leading to variations in biological activity and chemical reactivity.
Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-bromophenyl)sulfonylpropanoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O5S/c1-2-21-11(17)10(15-16-12(14)18)7-22(19,20)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H3,14,16,18)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWWDGWJJMHEHT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)N)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC(=O)N)/CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
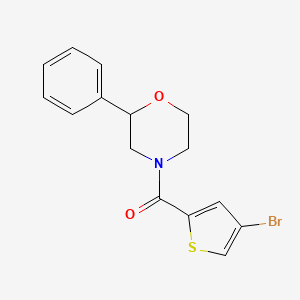
![3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2984508.png)
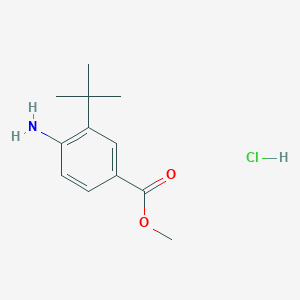
![1-[4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2984510.png)
![5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole](/img/structure/B2984511.png)
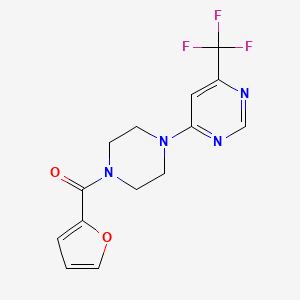
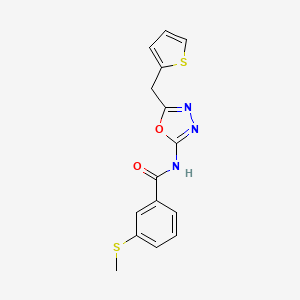
![5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2984517.png)
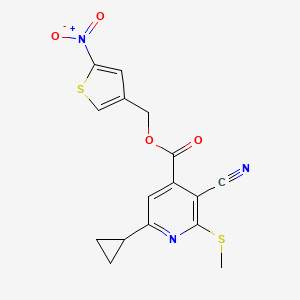
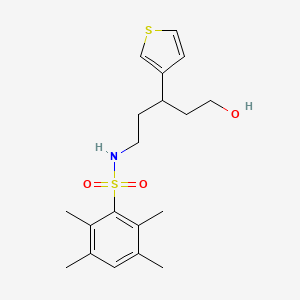
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide](/img/structure/B2984525.png)
